N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-cyclohexyl-2-N-ethyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-2-16(9-6-4-3-5-7-9)12-14-8-10(17(18)19)11(13)15-12/h8-9H,2-7H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMCURLLZGXFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The cyclohexyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Involves the sequential addition of reagents in a reactor, followed by purification steps such as crystallization or chromatography.
Continuous Flow Synthesis: Utilizes a continuous flow reactor where reagents are continuously fed, and the product is continuously removed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl or ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydride, potassium tert-butoxide.
Acids: Concentrated nitric acid, sulfuric acid.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized derivatives of the cyclohexyl or ethyl groups.
Scientific Research Applications
N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation.
Pathways: It may interfere with signaling pathways that regulate cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine and related analogs:
| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Substituents (N2/N4) |
|---|---|---|---|---|---|
| N4,N4-Dimethyl-5-nitropyrimidine-2,4-diamine | 4466-72-2 | 183.08 | 1.14 | 98.18 | N4: dimethyl |
| N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine | 5742-09-6 | 337.42 | 2.8* | 115.68 | N2: dimethylaminopropyl; Position 6: 4-methylpiperidinyl |
| N2-(Benzodioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine | 1251545-75-1 | 383.40 | N/A | N/A | N2: benzodioxolylmethyl; N4: furanylmethyl |
| Target Compound : this compound | N/A | ~293.34† | ~2.1‡ | ~100–110‡ | N2: cyclohexyl + ethyl |
*XLogP3 value from PubChem ; †Estimated based on substituents; ‡Predicted using substituent contributions.
Key Observations :
- Steric Effects: Bulkier substituents (e.g., benzodioxolylmethyl in CAS 1251545-75-1) may hinder DNA intercalation, whereas smaller groups (e.g., dimethylaminopropyl in CAS 5742-09-6) balance lipophilicity and planarity .
- Polar Surface Area (PSA) : Higher PSA in analogs like CAS 5742-09-6 (115.68 Ų) correlates with increased hydrogen-bonding capacity, influencing bioavailability .
Implications for Target Compound :
- However, these substituents could enhance selectivity for hydrophobic binding pockets in kinases or other enzymes.
Biological Activity
N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrimidine core substituted with cyclohexyl and ethyl groups along with a nitro group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O2 |
| Molecular Weight | 250.31 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including resistant pathogens. Preliminary studies suggest that it may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Antitumor Properties
The compound has also been explored for its antitumor potential. Studies have shown that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .
Case Study: Antitumor Activity
In a study examining the effects of this compound on murine leukemia models, the compound demonstrated significant cytotoxicity at concentrations that were non-toxic to normal cells. The results indicated a promising therapeutic index for further development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those regulating the cell cycle.
- Signal Transduction Interference : It can disrupt pathways associated with proliferation and apoptosis, potentially leading to cancer cell death .
Comparative Analysis
To understand its efficacy better, a comparison with similar compounds was conducted:
| Compound | Main Activity | Unique Features |
|---|---|---|
| N2-phenylpyrimidine-2,4-diamine | Antitumor | Lacks cyclohexyl group |
| N2-cyclohexyl-5-nitropyrimidine-2,4-diamine | Antimicrobial | Lacks ethyl group |
| N2-ethyl-5-nitropyrimidine-2,4-diamine | Antimicrobial | Lacks cyclohexyl group |
This comparison highlights the unique structural features of this compound that may enhance its biological activities compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N2-cyclohexyl-N2-ethyl-5-nitropyrimidine-2,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pyrimidine core. A key step involves reacting tert-butyl carbamate-protected intermediates with trifluoroacetic acid (TFA) for deprotection, followed by neutralization with NaHCO₃ and extraction with dichloromethane (DCM) . Reaction time (2 hours at room temperature) and solvent choice (DCM) are critical for minimizing side products. Yield optimization requires careful control of stoichiometry and purification via column chromatography.
Q. How can structural characterization techniques (e.g., XRD, NMR) confirm the identity of this compound?
- Methodological Answer : X-ray diffraction (XRD) is essential for resolving the pyrimidine ring conformation and substituent geometry. For example, dihedral angles between the pyrimidine ring and substituents (e.g., cyclohexyl, ethyl groups) should be analyzed to confirm spatial orientation . NMR (¹H/¹³C) can validate proton environments, such as the deshielded nitro group protons and cyclohexyl ring protons. Coupling constants in ¹H NMR help distinguish between axial and equatorial substituents on the cyclohexyl group .
Q. What preliminary assays are recommended to screen for biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against S. aureus or E. coli). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin. Structural analogs with piperidine/pyrrolidine substituents show broad-spectrum activity, suggesting similar testing frameworks .
Advanced Research Questions
Q. How do substituent modifications (e.g., cyclohexyl vs. piperidine) influence structure-activity relationships (SAR) in pyrimidine derivatives?
- Methodological Answer : Replace the cyclohexyl group with heterocycles (e.g., piperidine, morpholine) and compare bioactivity. For example, piperidine analogs exhibit enhanced solubility and hydrogen-bonding potential, which may improve kinase inhibition . Use molecular docking to assess interactions with target proteins (e.g., CDK2), focusing on substituent-induced conformational changes in binding pockets .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition). If one study reports potent anticancer activity but another shows low efficacy, assess variables like cell line genetic backgrounds, compound stability in culture media, or metabolite interference . Statistical meta-analysis of dose-response curves can identify outliers or assay-specific artifacts .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Perform in silico ADMET prediction (e.g., using SwissADME) to optimize logP (target <5) and polar surface area (PSA <140 Ų). Molecular dynamics simulations can predict metabolic stability by modeling cytochrome P450 interactions, particularly at the nitro group, which is prone to reduction .
Q. What advanced techniques elucidate the mechanism of action in kinase inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) for CDK2 or related kinases. Combine with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Structural analogs like 6-cyclohexylmethyloxy-5-nitrosopyrimidine-2,4-diamine (NW1) show ATP-competitive inhibition, suggesting similar mechanisms .
Notes for Methodological Rigor
- Reproducibility : Document reaction conditions (e.g., TFA volume, DCM purity) to ensure synthetic reproducibility .
- Data Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%) before biological testing .
- Ethical Compliance : Adopt OECD guidelines for in vitro toxicity screening to align with global standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
